3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol hydrochloride
Overview
Description
3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol hydrochloride is a biochemical compound primarily used in proteomics research. It has the molecular formula C10H13Cl2NO•HCl . This compound is known for its unique structure, which includes a dichlorophenyl group, making it a valuable tool in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol hydrochloride typically involves the reaction of 3,4-dichlorobenzylamine with epichlorohydrin, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines .
Scientific Research Applications
3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Used in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group plays a crucial role in binding to these targets, thereby modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N,N-dimethylpropylamine hydrochloride: Similar in structure but with different functional groups.
N,N-Dimethyl (3-chloropropyl)amine hydrochloride: Another related compound with distinct chemical properties.
Uniqueness
What sets 3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol hydrochloride apart is its dichlorophenyl group, which provides unique binding properties and reactivity. This makes it particularly valuable in research applications where specific interactions with molecular targets are required .
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylamino]propan-1-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO.ClH/c11-9-3-2-8(6-10(9)12)7-13-4-1-5-14;/h2-3,6,13-14H,1,4-5,7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGJUKRMRIKCPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNCCCO)Cl)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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